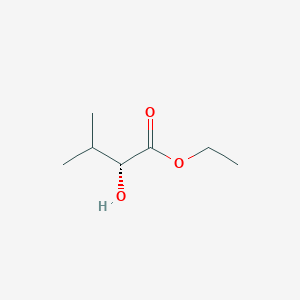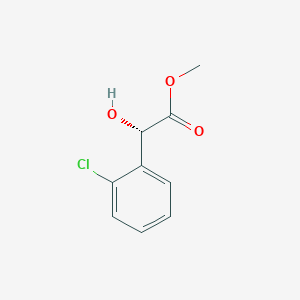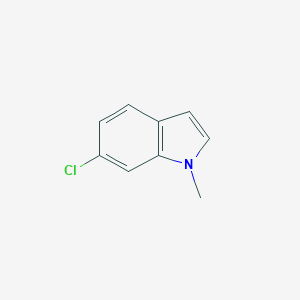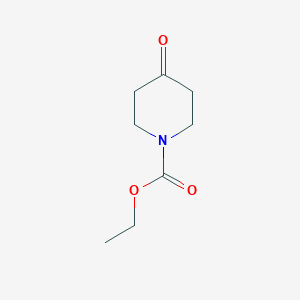
Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)-, also known as 2C-T-7, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized in the 1980s by Alexander Shulgin, a renowned chemist and pharmacologist. 2C-T-7 is known for its potent hallucinogenic effects, and it has been the subject of scientific research for several decades.
作用机制
The mechanism of action of Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- is not fully understood. It is believed to activate serotonin receptors in the brain, which are involved in mood regulation, cognition, and perception. It may also affect other neurotransmitters, such as dopamine and norepinephrine, which are involved in reward and motivation.
生化和生理效应
Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- has a range of biochemical and physiological effects, including:
1. Hallucinations: Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- is known for its potent hallucinogenic effects, which can include visual and auditory hallucinations.
2. Mood Alteration: Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- can alter mood, leading to feelings of euphoria, empathy, and relaxation.
3. Increased Heart Rate: Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- can increase heart rate and blood pressure, which can be dangerous in some cases.
实验室实验的优点和局限性
Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- has several advantages and limitations for lab experiments. Some of the advantages include:
1. Potent Effects: Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- has potent effects, which can be useful for studying the brain and behavior.
2. Selective Serotonin Receptor Activation: Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- selectively activates serotonin receptors, which can be useful for studying their role in mood regulation, cognition, and perception.
Some of the limitations include:
1. Potential Toxicity: Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- has been associated with liver damage and several deaths due to overdose, which can limit its use in lab experiments.
2. Legal Restrictions: Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- is a Schedule I controlled substance in the United States, which can limit its availability for lab experiments.
未来方向
There are several future directions for research on Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)-. Some of the areas of research include:
1. Therapeutic Applications: Further research is needed to determine the potential therapeutic applications of Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)-, particularly in the treatment of mental health disorders.
2. Neuropharmacology: Further research is needed to understand the mechanism of action of Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- and its effects on the brain and behavior.
3. Toxicology: Further research is needed to determine the potential toxic effects of Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- and how they can be mitigated.
Conclusion:
In conclusion, Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- is a synthetic psychedelic drug that has been the subject of scientific research for several decades. It has potent hallucinogenic effects and has been studied for its potential therapeutic applications, as well as its effects on the brain and behavior. The synthesis of Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- is a complex process that requires advanced knowledge of organic chemistry. Further research is needed to determine the potential therapeutic applications of Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)-, as well as its mechanism of action and potential toxic effects.
合成方法
The synthesis of Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- involves several steps. The first step is the preparation of 2,5-dimethoxybenzaldehyde, which is then converted to 2,5-dimethoxyphenethylamine. The final step involves the addition of pentylthiol to the phenethylamine to produce Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)-. The synthesis of Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- is a complex process that requires advanced knowledge of organic chemistry.
科学研究应用
Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- has been the subject of scientific research for several decades. It has been studied for its potential therapeutic applications, as well as its effects on the brain and behavior. Some of the areas of research include:
1. Therapeutic Potential: Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- has been studied for its potential therapeutic applications in the treatment of various mental health disorders, including depression, anxiety, and PTSD.
2. Neuropharmacology: Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- has been studied for its effects on the brain and behavior. It has been shown to activate serotonin receptors in the brain, which are involved in mood regulation, cognition, and perception.
3. Toxicology: Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- has been studied for its potential toxic effects on the body. It has been shown to cause liver damage in some cases, and it has been associated with several deaths due to overdose.
属性
CAS 编号 |
129658-08-8 |
|---|---|
产品名称 |
Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- |
分子式 |
C15H22O4S |
分子量 |
298.4 g/mol |
IUPAC 名称 |
2-(2,5-dimethoxy-4-pentylsulfanylphenyl)acetic acid |
InChI |
InChI=1S/C15H22O4S/c1-4-5-6-7-20-14-10-12(18-2)11(9-15(16)17)8-13(14)19-3/h8,10H,4-7,9H2,1-3H3,(H,16,17) |
InChI 键 |
CAYSQLKLNHZRHV-UHFFFAOYSA-N |
SMILES |
CCCCCSC1=C(C=C(C(=C1)OC)CC(=O)O)OC |
规范 SMILES |
CCCCCSC1=C(C=C(C(=C1)OC)CC(=O)O)OC |
其他 CAS 编号 |
129658-08-8 |
同义词 |
Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




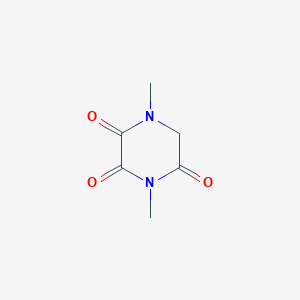
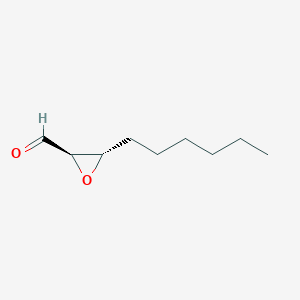

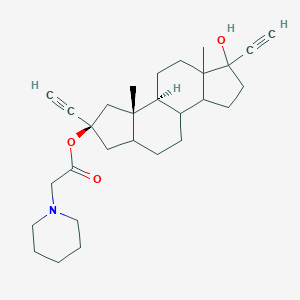
![1,3-Dimethyl-7-[4-(2-nitroimidazol-1-yl)butyl]purine-2,6-dione](/img/structure/B142549.png)

![N-[4-(trifluoromethyl)phenyl]guanidine](/img/structure/B142564.png)


